molecular formula C7H10O B010431 4,4-Dimethyl-2-cyclopenten-1-one CAS No. 22748-16-9

4,4-Dimethyl-2-cyclopenten-1-one

Cat. No. B010431
CAS RN: 22748-16-9
M. Wt: 110.15 g/mol
InChI Key: YVFVCSCZJJGBAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one involves various methods, including the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes leading to efficient synthesis processes. For example, intramolecular photocycloadditions and photo-ene reactions are crucial for producing specific analogues and derivatives of cyclopentenones (Seto et al., 1984).

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-cyclopenten-1-one derivatives has been characterized by various techniques, including IR, NMR, Elemental analysis, and X-ray crystallography. These studies provide insights into the crystal structure, bonding, and stereochemistry of the compound, enhancing understanding of its chemical behavior (Shi et al., 2002).

Chemical Reactions and Properties

4,4-Dimethyl-2-cyclopenten-1-one undergoes a range of chemical reactions, including cycloisomerization catalyzed by palladium complexes, highlighting its reactivity and the formation of various cyclopentene derivatives. These reactions are pivotal for exploring its potential in synthetic organic chemistry (Goj & Widenhoefer, 2001).

Scientific Research Applications

  • Synthesis for Photochemical Studies and Vitamin B12 :

    • It serves as a convenient substrate for photochemical studies and the synthesis of vitamin B12 (Magnus & Nobbs, 1980).
  • Intermediates in Organic Synthesis :

    • It is used in the efficient synthesis of tricyclo decanones, which are potential intermediates for pseudoguaiane ring (Seto et al., 1984).
    • It serves as a product in metal-catalyzed reactions, particularly with palladium acting as a catalyst (Pauley, Anderson, & Hudlický, 2003).
    • It is involved in the synthesis of novel cyclopentenones with potential applications in organic chemistry (Marjani et al., 2009).
    • It is a key component in photoaddition reactions leading to the formation of oxetanes (Giao Vo Thi & Margaretha, 1976).
  • Methods in Organic Chemistry :

  • Electrochemistry :

  • Fragrance Ingredient :

  • Involvement in Kraft Pulping :

    • It is formed from polysaccharides during the kraft pulping of pine wood (Niemelä, 1988).
  • Cyclopentene Annulation :

    • It is used in cyclopentene annulation onto α,β-unsaturated ketones (Iwasawa et al., 2002).
  • Oxidative Carbomethoxylation :

  • Reactivity Studies :

properties

IUPAC Name

4,4-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFVCSCZJJGBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177287
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22748-16-9
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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